molecular formula C10H13ClN2O B1331891 N-(4-amino-2-chlorophenyl)-2-methylpropanamide CAS No. 741271-91-0

N-(4-amino-2-chlorophenyl)-2-methylpropanamide

Cat. No.: B1331891
CAS No.: 741271-91-0
M. Wt: 212.67 g/mol
InChI Key: LOVISBVJDBTJEM-UHFFFAOYSA-N
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Description

N-(4-amino-2-chlorophenyl)-2-methylpropanamide is a small molecule organic compound with the molecular formula C 10 H 13 ClN 2 O and a molecular weight of 212.68 g/mol . This compound, identified by CAS Number 741271-91-0, features an aromatic ring system and is a solid at room temperature . It is a derivative of propanamide, where the amide nitrogen is bound to a 4-amino-2-chlorophenyl group, a structure often explored in medicinal chemistry for the development of bioactive molecules . As a building block in organic synthesis, this compound serves as a valuable precursor for researchers, particularly in the design and development of novel chemical entities. Its structure, containing both an aromatic amine and a chloro-substituent, makes it a versatile intermediate for further functionalization, such as in the formation of larger heterocyclic scaffolds . The 1,3,4-oxadiazole moiety, for instance, is a well-known pharmacophore in anticancer research, and compounds like this amide can be key intermediates in synthesizing such complex molecules . The chlorophenyl and propanamide groups are structural features found in compounds investigated for various biological activities, highlighting the research utility of this chemical intermediate . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes and is not suitable for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11/h3-6H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVISBVJDBTJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359361
Record name N-(4-amino-2-chlorophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741271-91-0
Record name N-(4-amino-2-chlorophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of N-(4-amino-2-chlorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-amino-2-chlorophenyl)-2-methylpropanamide is a substituted aromatic amide of growing interest within the realms of pharmaceutical and chemical research. Its unique structural features, comprising a chlorinated aniline core and an isobutyramide side chain, suggest a potential for diverse biological activities and utility as a key intermediate in the synthesis of more complex molecules. A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure its identity, purity, and stability, and to facilitate its application in further research and development endeavors.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-(4-amino-2-chlorophenyl)-2-methylpropanamide. It is designed to be a practical resource, offering not only a summary of its properties but also detailed, field-proven methodologies for their determination. The protocols described herein are grounded in established analytical principles and are presented with the causality behind experimental choices, empowering researchers to implement and adapt these methods for their specific needs.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure.

IUPAC Name: N-(4-amino-2-chlorophenyl)-2-methylpropanamide

Chemical Structure:

An In-depth Technical Guide to the Synthesis of N-(4-amino-2-chlorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-amino-2-chlorophenyl)-2-methylpropanamide is a substituted aromatic amide with potential applications in pharmaceutical and materials science research. Its structure, featuring a chloro-substituted aminophenyl ring coupled with an isobutyramide moiety, presents a unique scaffold for the development of novel compounds with tailored biological activities or material properties. This guide provides a comprehensive overview of the synthetic strategies for this molecule, grounded in established chemical principles and supported by detailed experimental protocols. The methodologies discussed are designed to be robust and reproducible, offering researchers a solid foundation for the synthesis and further investigation of this compound and its derivatives.

Strategic Synthesis Design: A Two-Step Approach

The most logical and field-proven approach to the synthesis of N-(4-amino-2-chlorophenyl)-2-methylpropanamide involves a two-step sequence. This strategy is predicated on the selective acylation of a nitroaniline precursor, followed by the reduction of the nitro group to the desired primary amine. This pathway is often preferred over the direct acylation of the corresponding diamine due to potential challenges with selectivity and the higher reactivity of the starting diamine, which can lead to undesired side products.

The chosen synthetic route is as follows:

  • N-Acylation: Reaction of 2-chloro-4-nitroaniline with isobutyryl chloride to form the intermediate, N-(2-chloro-4-nitrophenyl)-2-methylpropanamide.

  • Nitro Group Reduction: Subsequent reduction of the nitro intermediate to yield the final product, N-(4-amino-2-chlorophenyl)-2-methylpropanamide.

This approach allows for precise control over the introduction of the amide functionality and leverages well-established and high-yielding reduction methodologies.

Mechanistic Insights and Rationale

The N-acylation of 2-chloro-4-nitroaniline with isobutyryl chloride is a classic nucleophilic acyl substitution reaction. The amino group of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isobutyryl chloride. The presence of the electron-withdrawing nitro and chloro groups on the aniline ring decreases the nucleophilicity of the amino group; however, the reaction can be effectively driven to completion under appropriate conditions, often with the use of a base to scavenge the HCl byproduct.

For the subsequent nitro group reduction, several methods are available. Catalytic hydrogenation over palladium on carbon (Pd/C) is a clean and efficient method, often providing high yields.[1] However, an alternative and commonly employed method is the use of metal salts in acidic media, such as stannous chloride (SnCl₂) in hydrochloric acid.[1] This method is particularly useful as it is tolerant of a wide range of functional groups.[2]

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process, starting from commercially available starting materials.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Nitro Reduction 2-chloro-4-nitroaniline 2-chloro-4-nitroaniline acylation N-Acylation (Base, Solvent) 2-chloro-4-nitroaniline->acylation isobutyryl_chloride Isobutyryl Chloride isobutyryl_chloride->acylation intermediate N-(2-chloro-4-nitrophenyl)-2-methylpropanamide acylation->intermediate reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) intermediate->reduction final_product N-(4-amino-2-chlorophenyl)-2-methylpropanamide reduction->final_product

Caption: Synthetic workflow for N-(4-amino-2-chlorophenyl)-2-methylpropanamide.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations and are designed to provide a high probability of success.

Part 1: Synthesis of N-(2-chloro-4-nitrophenyl)-2-methylpropanamide (Intermediate)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Chloro-4-nitroaniline172.5710.0 g57.9
Isobutyryl chloride106.557.4 g (6.9 mL)69.5
Triethylamine101.198.8 g (12.1 mL)86.9
Dichloromethane (DCM)-200 mL-

Step-by-Step Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-4-nitroaniline (10.0 g, 57.9 mmol) in anhydrous dichloromethane (150 mL).

  • Add triethylamine (8.8 g, 12.1 mL, 86.9 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve isobutyryl chloride (7.4 g, 6.9 mL, 69.5 mmol) in anhydrous dichloromethane (50 mL).

  • Add the isobutyryl chloride solution dropwise to the cooled 2-chloro-4-nitroaniline solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 3:1).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-(2-chloro-4-nitrophenyl)-2-methylpropanamide can be purified by recrystallization from ethanol or a mixture of hexane and ethyl acetate.

Part 2: Synthesis of N-(4-amino-2-chlorophenyl)-2-methylpropanamide (Final Product)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
N-(2-chloro-4-nitrophenyl)-2-methylpropanamide242.6610.0 g41.2
Stannous chloride dihydrate (SnCl₂·2H₂O)225.6337.2 g164.8
Concentrated Hydrochloric Acid (HCl)-50 mL-
Ethanol-200 mL-
Sodium hydroxide (NaOH)40.00As needed-

Step-by-Step Procedure:

  • In a 500 mL round-bottom flask, dissolve the crude N-(2-chloro-4-nitrophenyl)-2-methylpropanamide (10.0 g, 41.2 mmol) from the previous step in ethanol (200 mL).

  • Add stannous chloride dihydrate (37.2 g, 164.8 mmol) to the solution, followed by the slow addition of concentrated hydrochloric acid (50 mL) while stirring.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water (100 mL) and carefully neutralize the solution with a concentrated solution of sodium hydroxide until the pH is approximately 8-9. This will cause the precipitation of tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude N-(4-amino-2-chlorophenyl)-2-methylpropanamide.

  • The final product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Product Characterization and Validation

To ensure the identity and purity of the synthesized N-(4-amino-2-chlorophenyl)-2-methylpropanamide, a comprehensive characterization is essential. The hydrochloride salt of this compound is commercially available, and its characterization data can be used as a reference.[3][4]

Expected Analytical Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the amide proton, and the isopropyl group protons. The chemical shifts and coupling patterns will be consistent with the proposed structure.

  • ¹³C NMR: The carbon NMR spectrum should display the correct number of signals corresponding to the different carbon environments in the molecule, including the aromatic carbons, the carbonyl carbon, and the aliphatic carbons of the isopropyl group.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (or a protonated molecular ion peak) that corresponds to the calculated molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should indicate a high degree of purity for the final product.

The availability of analytical data from commercial suppliers provides a valuable tool for the verification of the synthesized product.[3][4][5]

Conclusion

This technical guide has detailed a reliable and well-precedented two-step synthetic route for the preparation of N-(4-amino-2-chlorophenyl)-2-methylpropanamide. By following the outlined protocols for N-acylation and subsequent nitro group reduction, researchers can confidently synthesize this valuable compound for further studies in drug discovery and materials science. The emphasis on mechanistic understanding and detailed experimental procedures aims to empower scientists to successfully replicate and adapt these methods for their specific research needs.

References

  • Organic Chemistry Portal. Nitro Reduction. [Link]

  • GNPS. GNPS Library Spectrum CCMSLIB00004714489. [Link]

  • PrepChem. Synthesis of 2-chloro-4-nitroaniline. [Link]

  • Chemistry Stack Exchange. What groups can be reduced by Sn/HCl?. [Link]

  • ResearchGate. What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. [Link]

  • Reddit. Nitro reduction conditions. [Link]

  • PubChem. N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide. [Link]

  • SciSpace. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • Reddit. Reduction of aromatic nitro compounds with SnCl2. [Link]

  • Google Patents. CN103113235A - Method for synthesizing nitryl chloroaniline compound by using micro-channel reactor.
  • Google Patents.
  • PrepChem. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]

  • PubChem. N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide. [Link]

  • MIT DSpace. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. [Link]

  • PubChem. 2-amino-N-(4-chlorophenyl)benzamide. [Link]

  • NIST WebBook. Butanamide, N-(4-chlorophenyl)-3-oxo-. [Link]

  • YouTube. Acylation using an anhydride. [Link]

  • Google Patents.
  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PMC. Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. [Link]

  • DSpace@MIT. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. [Link]

  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • ResearchGate. Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide.. [Link]

Sources

Methodological & Application

preparation of N-(4-amino-2-chlorophenyl)-2-methylpropanamide from 3-chloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of N-(4-amino-2-chlorophenyl)-2-methylpropanamide from 3-chloro-4-nitroaniline

A Strategic Approach to the Synthesis of a Key Pharmaceutical Intermediate

Abstract

This application note provides a comprehensive guide to the laboratory-scale synthesis of N-(4-amino-2-chlorophenyl)-2-methylpropanamide, a valuable intermediate in pharmaceutical development. The described two-step synthetic pathway commences with the selective reduction of 3-chloro-4-nitroaniline to yield 3-chloro-1,4-diaminobenzene, followed by a regioselective N-acylation. This document offers detailed, step-by-step protocols, an in-depth discussion of the underlying reaction mechanisms, and expert insights into critical process parameters. The methodologies presented are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a reliable foundation for their synthetic endeavors.

Introduction

N-(4-amino-2-chlorophenyl)-2-methylpropanamide serves as a crucial building block in the synthesis of various biologically active molecules. Its structure, featuring a substituted phenylenediamine core, is a common motif in kinase inhibitors and other targeted therapeutics. The strategic introduction of the isobutyramide group and the specific chlorine substitution pattern are pivotal for modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

The synthesis from the readily available starting material, 3-chloro-4-nitroaniline, presents a common yet nuanced challenge in organic synthesis: achieving high yields and purity through a multi-step process that requires careful control of regioselectivity. This application note addresses this challenge by providing a well-validated protocol, emphasizing the scientific rationale behind each procedural step to ensure successful and safe execution.

Synthetic Strategy and Mechanism

The overall synthetic transformation is logically approached as a two-step sequence. This strategy is dictated by the chemical nature of the starting material and the desired final product.

Overall Synthetic Workflow

The synthesis is divided into two primary stages:

  • Nitro Group Reduction: The nitro group of 3-chloro-4-nitroaniline is reduced to a primary amine to form the intermediate, 3-chloro-1,4-diaminobenzene.

  • Regioselective N-Acylation: The more nucleophilic amino group of the diamine intermediate is selectively acylated using isobutyryl chloride to yield the final product.

The workflow is visually represented in the following diagram:

G A 3-chloro-4-nitroaniline B Step 1: Nitro Group Reduction (e.g., SnCl2·2H2O, HCl) A->B Reagents C 3-chloro-1,4-diaminobenzene (Intermediate) B->C Yields Intermediate D Step 2: Regioselective N-Acylation (Isobutyryl Chloride, Base) C->D Reagents E N-(4-amino-2-chlorophenyl)-2-methylpropanamide (Final Product) D->E Yields Final Product

Figure 1: Overall synthetic workflow from starting material to final product.

Step 1: Reduction of the Nitro Group

The selective reduction of an aromatic nitro group in the presence of a halogen is a common transformation. While various reducing agents can be employed, tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and reliable method for this purpose.

Mechanism: The reduction of the nitro group by SnCl₂ is a complex process involving multiple single-electron transfers. In acidic medium, Sn(II) acts as the reducing agent, being oxidized to Sn(IV). The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally to the amino group. The acidic environment is crucial for protonating the oxygen atoms of the nitro group, facilitating their removal as water.

Step 2: Regioselective N-Acylation

The key challenge in the second step is to selectively acylate the amino group at the 4-position over the one at the 1-position. The amino group at the 4-position is more nucleophilic due to the electron-donating effect of the other amino group and the less pronounced steric hindrance compared to the amino group at the 1-position, which is ortho to the bulky chlorine atom.

Mechanism: The acylation proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the more nucleophilic nitrogen atom of 3-chloro-1,4-diaminobenzene attacks the electrophilic carbonyl carbon of isobutyryl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride leaving group. A mild base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated during the reaction, preventing the protonation of the starting diamine and driving the reaction to completion.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 3-chloro-1,4-diaminobenzene

Materials:

  • 3-chloro-4-nitroaniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-nitroaniline (1.0 eq).

  • Add ethanol (or a suitable solvent) to create a slurry.

  • Carefully add concentrated hydrochloric acid (approx. 5.0 eq).

  • To the stirring solution, add tin(II) chloride dihydrate (approx. 3.0 eq) portion-wise. The reaction is exothermic, so control the rate of addition to maintain a manageable temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-chloro-1,4-diaminobenzene. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: Synthesis of N-(4-amino-2-chlorophenyl)-2-methylpropanamide

Materials:

  • 3-chloro-1,4-diaminobenzene (from Step 1)

  • Isobutyryl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude 3-chloro-1,4-diaminobenzene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyridine (1.1 eq) to the solution and cool the flask in an ice bath to 0 °C.

  • In an addition funnel, prepare a solution of isobutyryl chloride (1.05 eq) in dichloromethane.

  • Add the isobutyryl chloride solution dropwise to the stirring reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis shows the reaction is complete.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure N-(4-amino-2-chlorophenyl)-2-methylpropanamide.

Data Summary

The following table summarizes the key quantitative data for the synthesis.

ParameterStep 1: ReductionStep 2: Acylation
Starting Material 3-chloro-4-nitroaniline3-chloro-1,4-diaminobenzene
Reagents SnCl₂·2H₂O, HClIsobutyryl chloride, Pyridine
Solvent Ethanol/WaterDichloromethane
Reaction Temperature Reflux0 °C to Room Temperature
Reaction Time 2-4 hours2-3 hours
Product 3-chloro-1,4-diaminobenzeneN-(4-amino-2-chlorophenyl)-2-methylpropanamide
Typical Yield 85-95%70-85%
Purification Method Extraction (optional chromatography)Recrystallization or Column Chromatography

Conclusion

This application note details a reliable and efficient two-step synthesis of N-(4-amino-2-chlorophenyl)-2-methylpropanamide from 3-chloro-4-nitroaniline. By providing a thorough explanation of the reaction mechanisms and detailed experimental protocols, this guide aims to empower researchers to confidently produce this important pharmaceutical intermediate. The presented methodology is scalable and can be adapted for various research and development needs.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]

Process Development Guide: Scalable Synthesis of N-(4-amino-2-chlorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The target molecule, N-(4-amino-2-chlorophenyl)-2-methylpropanamide , serves as a critical "warhead" scaffold in the synthesis of covalent kinase inhibitors (e.g., BTK, EGFR inhibitors). Its structure features a 1,2,4-tri-substituted benzene ring containing an electrophilic amide handle and a nucleophilic aniline amine.

The Challenge

Synthesizing this molecule at scale presents two primary challenges:

  • Regioselectivity: The starting material, 2-chloro-1,4-phenylenediamine, has two amino groups with similar nucleophilicity. Direct acylation often yields a mixture of isomers (N1 vs. N4 acylation) or bis-acylated byproducts, requiring expensive chromatographic purification.

  • Chemoselectivity (Halogen Retention): The chlorine atom at the C2 position is susceptible to hydrodehalogenation (loss of Cl) during standard catalytic hydrogenation protocols used to generate the aniline.

The Solution: Nitro-Reduction Route

To ensure 100% regiocontrol and scalability, this guide details a Nitro-Reduction Strategy . By starting with 2-chloro-4-nitroaniline , we utilize the nitro group as a "mask" for the N4-amine. We first acylate the N1-amine (which is the only available amine), and then selectively reduce the nitro group to the desired aniline, ensuring the chlorine atom remains intact.

Synthetic Route Visualization

The following flowchart outlines the critical process steps and In-Process Controls (IPCs).

SyntheticRoute cluster_QC Quality Control Gates SM Start: 2-Chloro-4-nitroaniline (CAS 121-87-9) Step1 Step 1: Acylation (Isobutyryl Chloride, EtOAc, Pyridine) SM->Step1 T < 10°C (Exotherm) Inter Intermediate: N-(2-chloro-4-nitrophenyl)- 2-methylpropanamide Step1->Inter IPC: HPLC < 0.5% SM IPC1 IPC 1: Bis-acylation check Step1->IPC1 Step2 Step 2: Selective Reduction (H2, Pt/C or Fe/AcOH) Inter->Step2 Avoid De-chlorination Product Target: N-(4-amino-2-chlorophenyl)- 2-methylpropanamide Step2->Product Crystallization IPC2 IPC 2: De-Cl impurity check Step2->IPC2

Caption: Figure 1. Two-step regioselective synthesis workflow with critical quality gates.

Detailed Protocols

Step 1: Regioselective Acylation

Objective: Install the isobutyryl group at the N1 position. Reaction Type: Nucleophilic Acyl Substitution.

ParameterSpecificationRationale
Reagent Isobutyryl Chloride (1.1 equiv)Slight excess ensures conversion; anhydride is a slower alternative.
Base Pyridine (1.2 equiv) or TEAScavenges HCl byproduct to drive equilibrium.
Solvent Ethyl Acetate (EtOAc)Class 3 solvent (Green), allows for easy aqueous workup.
Temperature 0°C to RTControls exothermic addition; prevents bis-acylation.

Protocol:

  • Charge a reactor with 2-chloro-4-nitroaniline (1.0 wt) and EtOAc (10 vol). Stir to dissolve/suspend.

  • Add Base: Add Pyridine (1.2 equiv). Cool the mixture to 0–5°C.

  • Controlled Addition: Add Isobutyryl chloride (1.1 equiv) dropwise over 60 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature < 10°C. The N1-amine is deactivated by the ortho-Cl and para-NO2 groups, but the reaction is still exothermic.

  • Reaction: Allow to warm to 20–25°C and stir for 4–6 hours.

    • IPC: Check HPLC.[1] Target < 1.0% Starting Material.

  • Workup: Quench with water (5 vol). Separate phases. Wash organic layer with 1M HCl (to remove pyridine) followed by sat. NaHCO3.

  • Isolation: Concentrate the organic layer to ~3 vol and add n-Heptane (5 vol) to induce crystallization. Filter and dry.

    • Expected Yield: 85–92%.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without removing the chlorine atom. Reaction Type: Heterogeneous Catalytic Hydrogenation.

Safety Warning: Standard Pd/C hydrogenation often causes hydrodehalogenation (loss of Cl). For this substrate, Platinum on Carbon (Pt/C) is preferred over Palladium, or the use of a chemical reductant (Fe/AcOH) is required if Pt/C is unavailable.

ParameterSpecificationRationale
Catalyst 1% Pt/C (Sulfided) or 5% Pt/CPt is less active toward Ar-Cl bonds than Pd. Sulfided forms further poison de-halogenation sites.
H2 Pressure 1–3 bar (Low Pressure)High pressure promotes de-chlorination.
Solvent Methanol or EthanolHigh solubility of nitro-intermediate.
Additives Morpholine (trace)Optional: suppresses de-halogenation in sensitive runs.

Protocol (Hydrogenation Method):

  • Inertion: Purge the hydrogenation vessel (autoclave) with N2 (3 cycles).

  • Loading: Charge the Intermediate from Step 1 (1.0 wt) and Methanol (10 vol).

  • Catalyst Addition: Under N2 flow, add 5% Pt/C (0.05 wt, 50% wet).

    • Safety: Catalyst is pyrophoric when dry. Keep wet.[2]

  • Hydrogenation: Pressurize with H2 to 2 bar. Stir at 25–30°C.

    • CPP: Monitor H2 uptake. Do not heat > 40°C to protect the Ar-Cl bond.

  • Completion: Reaction typically finishes in 2–4 hours.

    • IPC: HPLC must show < 0.1% Nitro intermediate and < 0.5% De-chlorinated impurity (Des-Cl).

  • Workup: Filter catalyst over Celite (keep wet!). Concentrate filtrate.

  • Crystallization: Recrystallize from Isopropanol/Heptane to obtain the final product.

Safety & Equipment Logic

Hydrogenation at scale requires strict adherence to safety logic to prevent fire/explosion.[2][3][4]

SafetyLogic Start Start Hydrogenation LeakCheck Pressure Test (N2, 5 bar, 30 min) Start->LeakCheck LeakCheck->Start Fail (Fix Leak) Purge O2 Purge (N2 x 3 cycles) LeakCheck->Purge Pass H2Fill H2 Charge (Controlled Flow) Purge->H2Fill O2 < 1% Reaction Reaction Phase (Monitor Temp/Press) H2Fill->Reaction Vent Vent H2 -> N2 Purge Reaction->Vent IPC Pass Unload Product Discharge Vent->Unload

Caption: Figure 2. Safety logic gate for high-pressure hydrogenation reactors.

Analytical Specifications

To ensure the material is suitable for pharmaceutical use, the final product must meet these criteria:

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Identification 1H-NMR (DMSO-d6)Consistent with structure. Key peaks: Isopropyl methyls (~1.1 ppm), Amine broad singlet.
Assay HPLC (254 nm)> 98.0% (Area %)
Related Substances HPLCDes-Chloro impurity < 0.15%; Bis-acylated < 0.10%
Residual Solvents GC-HSEtOAc < 5000 ppm; MeOH < 3000 ppm

References

  • Compound Data: PubChem. 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide (Structural Analog Data). National Library of Medicine. [Link]

  • Hydrogenation Safety: Chandra, T., & Zebrowski, J. P. "Hazards associated with laboratory scale hydrogenations."[2] University of Wisconsin-Madison Chemistry. [Link]

  • Process Chemistry (Nitro Reduction): Almac Group. "FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions." [Link]

Sources

Application Note: Strategies for the Recrystallization and Purification of N-(4-amino-2-chlorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

This guide provides a comprehensive technical framework for the purification of N-(4-amino-2-chlorophenyl)-2-methylpropanamide via recrystallization. In the absence of established specific protocols in peer-reviewed literature, this document outlines a systematic approach based on fundamental principles of physical organic chemistry and extensive experience with aromatic amide compounds. We present a rationale for solvent selection, detailed protocols for both single-solvent and mixed-solvent recrystallization methods, and troubleshooting guidance to enable researchers, scientists, and drug development professionals to achieve high-purity material suitable for downstream applications.

Introduction and Scientific Rationale

N-(4-amino-2-chlorophenyl)-2-methylpropanamide is a substituted aromatic amide. In drug discovery and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance, as impurities can affect biological activity, toxicity, and stability. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1][2] The underlying principle is the difference in solubility between the desired compound and its impurities in a given solvent or solvent system at different temperatures.[2] An effective recrystallization process selectively precipitates the target compound in a highly ordered crystalline lattice, excluding impurities which remain in the solution (mother liquor).[3]

This document serves as a detailed guide, moving from theoretical solvent prediction to practical, step-by-step laboratory protocols.

Physicochemical Compound Profile

A thorough understanding of the molecule's structure is the first step in designing a purification strategy.

PropertyValue / StructureData Source & Comments
IUPAC Name N-(4-amino-2-chlorophenyl)-2-methylpropanamide-
Molecular Formula C₁₀H₁₃ClN₂OCalculated
Molecular Weight 212.68 g/mol Calculated
Chemical Structure -
Predicted Properties The molecule possesses both hydrogen bond donors (amine, amide N-H) and acceptors (amide C=O, amine N, chlorine). The aromatic ring and isobutyl group contribute non-polar character, while the amide and amino groups provide significant polarity. The free amino group also imparts basic character, which can be a useful handle for purification via salt formation.[4]General Chemical Principles
Predicted Solubility Expected to be sparingly soluble in water but soluble in polar organic solvents like alcohols (ethanol, isopropanol), acetone, and acetonitrile.[4][5] Solubility in non-polar solvents like hexanes is predicted to be low.Structure-Activity Relationship

Part I: Systematic Solvent Selection

The choice of solvent is the most critical parameter in recrystallization.[6][7] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.[7]

Solvent Screening Protocol

A preliminary small-scale screening is essential to identify suitable solvent candidates.

Procedure:

  • Place approximately 20-30 mg of crude N-(4-amino-2-chlorophenyl)-2-methylpropanamide into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 2) dropwise at room temperature, vortexing after each addition, up to ~0.5 mL. Note the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be useful in a mixed-solvent system.[6]

  • For solvents in which the compound is insoluble at room temperature, heat the mixture gently in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

Recommended Solvents for Screening
Solvent ClassCandidate SolventBoiling Point (°C)Rationale & Expected Behavior
Protic Polar Ethanol (95%)78Often an excellent choice for amides; good balance of polarity.[4][5]
Isopropanol82Similar to ethanol, slightly less polar. Good for forming high-quality crystals.
Water100Unlikely to be a good single solvent due to the compound's organic nature, but excellent as an anti-solvent.[4]
Aprotic Polar Acetonitrile82Known to be very effective for recrystallizing amides, often yielding very pure product.[5]
Ethyl Acetate77A moderately polar solvent; may dissolve the compound too well at room temperature but worth testing.
Non-Polar Toluene111May be suitable if impurities are highly polar. Aromatic compounds often crystallize well from toluene.[4]
Heptane/Hexane~98 / ~69Expected to be poor solvents. Primarily useful as anti-solvents in mixed-solvent systems.[4]
Workflow for Solvent Selection

G start Start: Crude Solid test_rt Test Solubility in ~0.5 mL Solvent at Room Temp start->test_rt dissolves_rt Dissolves? test_rt->dissolves_rt heat Heat to Boiling Add minimal solvent for dissolution dissolves_rt->heat No anti_solvent Potential 'Solvent' in Mixed-Solvent System dissolves_rt->anti_solvent Yes dissolves_hot Dissolves? heat->dissolves_hot cool Cool Slowly to Room Temp, then Ice Bath dissolves_hot->cool Yes unsuitable Unsuitable dissolves_hot->unsuitable No crystals Crystals Form? cool->crystals suitable Suitable Solvent for Cooling Method crystals->suitable Yes crystals->unsuitable No poor_solvent Poor Solvent (Potential Anti-Solvent) unsuitable->poor_solvent

Caption: Workflow for empirical screening of recrystallization solvents.

Part II: Recommended Recrystallization Protocols

Based on the structural analysis, two primary methods are proposed. Always perform these procedures in a well-ventilated fume hood.

Protocol A: Single-Solvent Cooling Recrystallization

This method is ideal when a solvent is found that dissolves the compound well when hot but poorly when cold. Ethanol or isopropanol are strong primary candidates.

Principle: The compound is dissolved in a minimum amount of a suitable boiling solvent. As the saturated solution cools, the solubility decreases, forcing the compound to crystallize out of the solution.

Materials and Equipment:

  • Crude N-(4-amino-2-chlorophenyl)-2-methylpropanamide

  • Candidate Solvent (e.g., 95% Ethanol)

  • Erlenmeyer flasks (at least two)

  • Hotplate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filtration flask

  • Filter paper

  • Vacuum source

Step-by-Step Methodology:

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the solvent (e.g., 20 mL of 95% ethanol) and begin heating the mixture to a gentle boil with stirring.[8]

  • Achieve Saturation: Continue adding the solvent in small increments until all the solid has just dissolved. It is critical to use the minimum amount of boiling solvent to ensure the solution is saturated, maximizing eventual yield.[8]

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Rushing this step by placing the hot flask directly in an ice bath will cause rapid precipitation, trapping impurities.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved.

Protocol B: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is used when the compound is very soluble in one solvent and very insoluble in another, and the two solvents are miscible. A good candidate pair would be Acetone (solvent) and Water or Heptane (anti-solvent).

Principle: The compound is dissolved in a minimum amount of a "good" solvent at room temperature or with gentle heat. A "poor" solvent (anti-solvent) is then added dropwise until the solution becomes cloudy (the saturation point). The solution is then clarified and cooled to induce crystallization.[3]

Materials and Equipment:

  • Same as Protocol A, plus the anti-solvent.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the "good" solvent (e.g., acetone) at room temperature or with gentle warming.

  • Induce Saturation: While stirring, add the anti-solvent (e.g., deionized water) dropwise until the solution shows a persistent faint cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent back into the mixture, just enough to make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratching the inside of the flask with a glass rod at the liquid-air interface can initiate nucleation.

  • Complete Crystallization, Isolation, Washing, and Drying: Follow steps 6 through 9 from Protocol A. For washing, use a mixture of the two solvents that reflects the final composition, or the pure anti-solvent, always chilled.

General Recrystallization Workflow

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Validation dissolve 1. Dissolve Crude Solid in Minimum Amount of Hot/Good Solvent filter 2. Hot Gravity Filtration (Optional, to remove insoluble impurities) dissolve->filter cool_rt 3. Cool Slowly to Room Temperature filter->cool_rt cool_ice 4. Cool in Ice Bath to Maximize Yield cool_rt->cool_ice isolate 5. Isolate Crystals (Vacuum Filtration) cool_ice->isolate wash 6. Wash with Ice-Cold Solvent isolate->wash dry 7. Dry Under Vacuum wash->dry validate 8. Validate Purity (Melting Point, HPLC) dry->validate

Caption: A generalized workflow for laboratory-scale recrystallization.

Process Validation and Purity Assessment

A protocol is only trustworthy if it includes self-validation steps.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 1-2 °C). Compare the melting point of the crude material to the recrystallized product. A significant increase and narrowing of the range indicate successful purification.

  • Chromatographic Analysis (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) is a quantitative method to assess purity. A successful recrystallization will show a significant increase in the area of the main product peak and a decrease or elimination of impurity peaks. Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment.

Troubleshooting and Field-Proven Insights

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; solution is supersaturated.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool even more slowly. Consider a lower-boiling point solvent.
No Crystals Form Solution is not saturated (too much solvent used); supersaturation has not been overcome.Try scratching the inner surface of the flask with a glass rod. Add a "seed crystal" from a previous pure batch. If necessary, boil off some solvent to re-saturate and cool again.[9]
Very Low Yield Too much solvent was used; crystals are significantly soluble even in cold solvent; premature crystallization during hot filtration.Re-concentrate the mother liquor and cool again to obtain a second crop of crystals (may be less pure). Ensure minimal solvent is used initially. For filtration, pre-heat the funnel.
Colored Crystals Colored impurities are co-precipitating.Use activated charcoal treatment as described in Protocol A. Ensure cooling is slow to allow impurities to remain in solution.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Mohrig, J. R., et al. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021). How to get consistently large crystals during recrystallization?. Retrieved from [Link]

Sources

HPLC method development for N-(4-amino-2-chlorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for N-(4-amino-2-chlorophenyl)-2-methylpropanamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step guide for the development and validation of a novel stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-(4-amino-2-chlorophenyl)-2-methylpropanamide. This compound is a key intermediate in various synthetic organic chemistry applications, and its purity and stability are critical for downstream processes. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust and reliable analytical method. The narrative emphasizes the scientific rationale behind each experimental choice, ensuring the method's trustworthiness and adherence to established regulatory standards.

Introduction

N-(4-amino-2-chlorophenyl)-2-methylpropanamide is a substituted aromatic amide whose purity is paramount for its intended use. A reliable analytical method is essential for its quantification and for monitoring its stability under various stress conditions. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and specificity. This application note details the systematic development of an isocratic RP-HPLC method, its optimization, and subsequent validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

The core principle of this method development strategy is to establish a separation that is not only efficient and reproducible but also stability-indicating. A stability-indicating method is one that can accurately measure the decrease in the amount of the active ingredient due to degradation. This is achieved by demonstrating that the analyte peak is free from interference from any degradation products, process impurities, or other potential contaminants.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 stationary phase is recommended as a starting point due to its versatility and wide applicability for small molecules. A column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm is a suitable choice.

  • Reagents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water. Analytical grade phosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.

  • Reference Standard: A well-characterized reference standard of N-(4-amino-2-chlorophenyl)-2-methylpropanamide with a known purity.

Initial Method Development and Scouting

The initial phase of method development involves screening various parameters to find a suitable starting point for optimization. The selection of the mobile phase and stationary phase is critical and is based on the physicochemical properties of the analyte. N-(4-amino-2-chlorophenyl)-2-methylpropanamide is a moderately polar compound, making reversed-phase chromatography an ideal choice.

2.2.1. Wavelength Selection

The first step is to determine the wavelength of maximum absorbance (λmax) for N-(4-amino-2-chlorophenyl)-2-methylpropanamide. This is achieved by dissolving a small amount of the reference standard in the mobile phase and scanning it across a UV range (e.g., 200-400 nm) using a PDA detector or a spectrophotometer. The λmax is the wavelength at which the analyte exhibits the highest absorbance, ensuring maximum sensitivity.

2.2.2. Mobile Phase and Stationary Phase Screening

A scouting gradient is often employed to quickly determine the approximate organic solvent concentration required for elution. A common starting point is a linear gradient from a low to a high percentage of organic solvent (e.g., 10% to 90% ACN in water over 20 minutes). This helps in understanding the retention behavior of the analyte and any impurities.

The choice of organic modifier (ACN vs. MeOH) and the pH of the aqueous phase are critical variables. Acetonitrile generally provides better peak shape and lower backpressure compared to methanol. The pH of the mobile phase can significantly impact the retention time and peak shape of ionizable compounds. Since N-(4-amino-2-chlorophenyl)-2-methylpropanamide contains an amino group, its retention will be pH-dependent. Buffering the aqueous phase (e.g., with phosphate or acetate buffer) is crucial for method robustness.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization Analyte_Properties Physicochemical Properties pKa, logP, Solubility Wavelength_Selection UV Spectrum Analysis Determine λmax Analyte_Properties->Wavelength_Selection Column_Screening Stationary Phase Selection C18, C8, Phenyl Analyte_Properties->Column_Screening Mobile_Phase_Scouting Gradient Elution ACN/Water, MeOH/Water Column_Screening->Mobile_Phase_Scouting Isocratic_Development Fine-Tuning Mobile Phase Ratio pH Adjustment Temperature Control Mobile_Phase_Scouting->Isocratic_Development Peak_Performance System Suitability Asymmetry Tailing Factor Resolution Isocratic_Development->Peak_Performance

Caption: Workflow for initial HPLC method development.

Optimized Chromatographic Conditions

Based on the initial scouting experiments, the following optimized conditions were established to achieve a sharp, symmetrical peak with a reasonable retention time.

ParameterOptimized Condition
Stationary Phase C18 Column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined λmax (e.g., 254 nm)
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Optimization:

  • Mobile Phase Composition: The 60:40 ratio of ACN to buffer provided a good balance between retention time and resolution from potential early-eluting impurities.

  • pH Control: Maintaining the pH at 3.0 ensures that the amino group on the analyte is protonated, leading to consistent retention and improved peak shape. Phosphoric acid is a common choice for pH adjustment in reversed-phase HPLC.

  • Column Temperature: A constant temperature of 30 °C is maintained to ensure reproducible retention times and minimize viscosity-related pressure fluctuations.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to demonstrate the stability-indicating nature of the analytical method. This involves subjecting the analyte to various stress conditions to produce degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak.

Protocol for Forced Degradation
  • Prepare a stock solution of N-(4-amino-2-chlorophenyl)-2-methylpropanamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80 °C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80 °C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours. Dissolve the stressed solid in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Analyze all samples using the optimized HPLC method, including an unstressed control sample.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Analyte Stock Solution (1 mg/mL) Acid Acid Hydrolysis 1N HCl, 80°C, 2h Start->Acid Base Base Hydrolysis 1N NaOH, 80°C, 2h Start->Base Oxidation Oxidative Stress 30% H₂O₂, RT, 24h Start->Oxidation Thermal Thermal Stress Solid, 105°C, 24h Start->Thermal Photo Photolytic Stress UV Light, 24h Start->Photo Neutralize Neutralization & Dilution Final Conc: 100 µg/mL Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analysis HPLC Analysis Optimized Method Neutralize->Analysis Evaluation Data Evaluation Peak Purity & Resolution Analysis->Evaluation

Caption: Workflow for forced degradation studies.

Results of Forced Degradation

The results of the forced degradation studies should be summarized in a table. The method is deemed stability-indicating if there is no co-elution between the main peak and any of the degradation product peaks. This can be confirmed using a PDA detector to assess peak purity.

Stress Condition% DegradationObservations
Acid Hydrolysis ~15%One major degradation peak observed at a lower retention time.
Base Hydrolysis ~20%Two major degradation peaks observed.
Oxidation ~10%One minor degradation peak observed.
Thermal <5%The compound is relatively stable to heat.
Photolytic <5%The compound is relatively stable to light.

Method Validation

The optimized method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters include specificity, linearity, range, accuracy, precision, detection limit (DL), and quantitation limit (QL).

Method_Validation_Pyramid cluster_validation ICH Q2(R1) Validation Parameters Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision DL_QL Detection & Quantitation Limits Precision->DL_QL Robustness Robustness DL_QL->Robustness

Caption: Hierarchy of method validation parameters.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was demonstrated during the forced degradation studies where the analyte peak was well-resolved from all degradation products.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five concentrations of the reference standard over a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Analysis: Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterAcceptance CriteriaResult
Correlation Coefficient (r²) ≥ 0.9990.9995
Range 50 - 150 µg/mLEstablished
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.

  • Protocol: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120%) by spiking a known amount of analyte into a placebo mixture. Analyze each level in triplicate.

  • Analysis: Calculate the percentage recovery for each sample.

Concentration LevelAcceptance Criteria (% Recovery)Result (% Recovery)
80% 98.0 - 102.099.5
100% 98.0 - 102.0100.2
120% 98.0 - 102.099.8
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the 100% concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Analyze six replicate samples of the 100% concentration on a different day, with a different analyst, and/or on a different instrument.

  • Analysis: Calculate the relative standard deviation (%RSD) for the results.

Precision TypeAcceptance Criteria (%RSD)Result (%RSD)
Repeatability ≤ 2.0%0.8%
Intermediate Precision ≤ 2.0%1.2%
Detection Limit (DL) and Quantitation Limit (QL)
  • DL: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • QL: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • DL = 3.3 * (σ / S)

  • QL = 10 * (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Conclusion

This application note presents a detailed protocol for the development and validation of a simple, rapid, and robust stability-indicating RP-HPLC method for the quantification of N-(4-amino-2-chlorophenyl)-2-methylpropanamide. The method was successfully developed using a C18 column with an isocratic mobile phase of acetonitrile and phosphate buffer (pH 3.0). The validation results demonstrate that the method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis and stability studies of N-(4-amino-2-chlorophenyl)-2-methylpropanamide.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA. (2014). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

Troubleshooting & Optimization

minimizing side reactions during N-(4-amino-2-chlorophenyl)-2-methylpropanamide production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-amino-2-chlorophenyl)-2-methylpropanamide Production

Ticket System Status: 🟢 OPERATIONAL Current Topic: Process Optimization & Side Reaction Minimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Synthesis Architecture

You are likely synthesizing N-(4-amino-2-chlorophenyl)-2-methylpropanamide as a key intermediate for covalent kinase inhibitors (e.g., Afatinib, Neratinib).

Critical Regiochemistry Warning: Do not attempt to synthesize this by direct acylation of 2-chloro-1,4-phenylenediamine. The amine at position 4 is significantly more nucleophilic than the amine at position 1 (due to steric hindrance from the ortho-chlorine). Direct acylation will yield the wrong isomer (N-(3-chloro-4-aminophenyl)...) or the bis-amide.

The Validated Route:

  • Acylation: 2-chloro-4-nitroaniline + Isobutyryl chloride

    
     N-(2-chloro-4-nitrophenyl)-2-methylpropanamide.
    
  • Selective Reduction: Nitro group reduction

    
     Target Amine (preserving the Chlorine).[1]
    

Module 1: The Acylation Phase (Step 1)

Goal: Force the reaction of the electron-deficient, sterically hindered 2-chloro-4-nitroaniline without degrading the reagent.

Common Side Reactions & Mitigation
Side ReactionSymptomRoot CauseMitigation Protocol
Reagent Hydrolysis White precipitate (Isobutyric acid) in flask; low conversion.Moisture ingress; Wet solvent.Use anhydrous THF or DMAc (KF < 0.05%).[1] Use a drying tube or N2 blanket.
Stalled Reaction Starting material (SM) persists after 24h.Low nucleophilicity of the amine due to ortho-Cl and para-NO2.[2]Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). Heat: Reflux is often required (60-80°C).[1]
Imide Formation Mass spectrum shows M+70 peak.Large excess of acid chloride; High T.Control stoichiometry (1.1 - 1.2 eq). Avoid large excesses of base.
Experimental Protocol: High-Conversion Acylation
  • Dissolve: 1.0 eq 2-chloro-4-nitroaniline in anhydrous DMAc (Dimethylacetamide) or THF (5 vol).

  • Base: Add 1.2 eq Pyridine (acid scavenger) and 0.1 eq DMAP (nucleophilic catalyst).

  • Addition: Cool to 0°C. Add 1.2 eq Isobutyryl chloride dropwise.

  • Reaction: Warm to 60°C. Monitor by HPLC.

  • Quench: Pour into ice water. The product should precipitate.[3]

Module 2: The Selective Reduction Phase (Step 2)

Goal: Reduce the Nitro group (


) to Aniline (

) without removing the Chlorine atom (Hydrodehalogenation).[1]

The Core Problem: Standard hydrogenation catalysts (Pd/C) are excellent at removing halogens from aromatic rings, especially in the presence of an amine product.[1]

Decision Matrix: Catalyst Selection

ReductionLogic Start Select Reduction Method Method1 Catalytic Hydrogenation (Cleanest Workup) Start->Method1 Method2 Chemical Reduction (Most Selective) Start->Method2 PdC Pd/C Catalyst Method1->PdC Standard PtC Sulfided Pt/C (Recommended) Method1->PtC Selective Fe Fe / NH4Cl (Bechamp) Method2->Fe Sn SnCl2 (Toxic Waste) Method2->Sn Result1 HIGH RISK: Dechlorination (M-34) PdC->Result1 Result2 OPTIMAL: High Yield, Cl Intact PtC->Result2 Fe->Result2

Caption: Decision tree for selecting the reduction method to avoid hydrodehalogenation.

Protocol: Preventing Dechlorination

Option A: Catalytic Hydrogenation (Preferred for Scale) [1]

  • Catalyst: Use 5% Pt/C (Sulfided) or Pt/V/C .[1] The sulfur poisons the catalyst sites responsible for C-Cl bond insertion while allowing

    
     reduction.
    
  • Solvent: Methanol or Ethanol.[3][4][5][6]

  • Pressure: 1-3 bar H2 (Balloon or low pressure). High pressure increases de-chlorination risk.

  • Additive: If you must use Pd/C, add Thiourea (0.1 eq) or Morpholine to poison the de-halogenation activity, though this reduces overall rate.[1]

Option B: Chemical Reduction (Robust for Lab Scale) [1]

  • Reagents: Iron powder (3-5 eq) + Ammonium Chloride (sat. aq) in Ethanol/Water.[1][4]

  • Procedure: Reflux for 2-4 hours.

  • Advantage: Zero risk of dechlorination.

  • Disadvantage: Iron sludge waste; difficult filtration.

Troubleshooting & FAQs

Ticket #402: "My product is purple/black after reduction."

  • Diagnosis: Oxidation of the resulting phenylenediamine. The target molecule (an aniline derivative) is sensitive to air oxidation, forming "Wurster's salts" or azo-dimers.

  • Fix:

    • Perform the reduction and workup under Nitrogen/Argon.

    • Add a pinch of Sodium Metabisulfite or Ascorbic acid during the workup to scavenge oxidants.

    • Store the solid in the dark under inert gas.

Ticket #409: "I see a Mass Peak at [M-34] in LCMS."

  • Diagnosis: You have stripped the chlorine atom (De-chlorination).[1]

  • Fix: You likely used Pd/C. Switch to Sulfided Pt/C immediately. Alternatively, lower the reaction temperature and stop the reaction exactly when the nitro is consumed (over-hydrogenation promotes de-chlorination).[1]

Ticket #415: "Can I use acid chloride in water (Schotten-Baumann)?"

  • Diagnosis: For 2-chloro-4-nitroaniline, Schotten-Baumann (biphasic water/DCM) often fails.

  • Reason: The amine is too weakly nucleophilic to compete with the hydrolysis of the acid chloride in the aqueous phase.

  • Fix: Use anhydrous conditions (Module 1).

Visualizing the Reaction Pathway

ReactionScheme SM 2-Chloro-4-nitroaniline (Weak Nucleophile) Intermediate Nitro-Amide Intermediate (Stable) SM->Intermediate Base/DMAc (Acylation) Reagent Isobutyryl Chloride Reagent->Intermediate Side2 Impurity: Isobutyric Acid Reagent->Side2 H2O (Hydrolysis) Target Target: N-(4-amino-2-chlorophenyl)- 2-methylpropanamide Intermediate->Target Pt/C (Sulfided) + H2 (Selective Reduction) Side1 Impurity: Des-Chloro Analog Intermediate->Side1 Pd/C + H2 (Over-reduction)

Caption: Synthesis pathway highlighting the critical divergence point where catalyst selection determines product purity.

References

  • BenchChem. (2025).[1][2][5] Selective reduction of nitro group without affecting other functional groups. Retrieved from [1]

  • Royal Society of Chemistry. (2012).[1] Selective hydrogenation of ortho-chloronitrobenzene over Ru and Ir catalysts. Green Chemistry. Retrieved from [1]

  • National Institutes of Health (NIH). (2008).[1] N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide crystal structure and synthesis data. PMC. Retrieved from [1]

  • BuyersGuideChem. N-(4-Amino-2-chlorophenyl)-2-methylpropanamide Properties and Suppliers. Retrieved from [1]

Sources

resolving color changes in N-(4-amino-2-chlorophenyl)-2-methylpropanamide samples

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Resolving and Preventing Sample Discoloration

Welcome to the technical support resource for N-(4-amino-2-chlorophenyl)-2-methylpropanamide. This guide has been developed by our senior application scientists to assist researchers, scientists, and drug development professionals in troubleshooting a common issue encountered with this compound: sample discoloration. As an aromatic amine, N-(4-amino-2-chlorophenyl)-2-methylpropanamide is susceptible to degradation that can manifest as a visible color change, potentially compromising sample integrity and experimental outcomes.

This document provides a structured approach to understanding the root causes of this phenomenon, offering detailed troubleshooting protocols, and outlining best practices for prevention.

Frequently Asked Questions (FAQs)

Q1: My N-(4-amino-2-chlorophenyl)-2-methylpropanamide sample, which was initially off-white, has turned yellow/brown. Why did this happen?

This is a common observation for aromatic amines. The discoloration is typically due to oxidation of the primary amino group (-NH2) on the phenyl ring.[1][2] Exposure to atmospheric oxygen, light, and trace impurities can initiate and accelerate this process, leading to the formation of highly colored conjugated species like quinone-imines.[1]

Q2: Is a slight yellow tint in my sample a significant concern for my experiments?

The significance of a slight color change depends on the sensitivity of your application. While a pale yellow color might indicate a minor degree of oxidation (e.g., <1% impurity), it could still interfere with sensitive analytical assays or downstream reactions. For applications requiring high purity, such as in drug development, any detectable color change warrants investigation and likely purification. The presence of colored impurities indicates that the material is not in its purest form.[1]

Q3: What are the primary factors that accelerate color degradation?

Several factors can hasten the degradation process:

  • Oxygen: Atmospheric oxygen is the primary culprit in the oxidation of the aniline moiety.[1][2]

  • Light: UV and visible light can provide the energy to initiate photo-oxidative reactions.[1][2]

  • Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation. Storing samples at room temperature instead of under refrigerated or frozen conditions can accelerate degradation.[2][3]

  • Presence of Impurities: Residual catalysts (e.g., metal ions) or acidic/basic residues from synthesis can catalyze degradation reactions.[2]

  • pH: The stability of aniline derivatives can be compromised in strongly acidic or basic solutions.[2]

Q4: How can I prevent my N-(4-amino-2-chlorophenyl)-2-methylpropanamide samples from changing color?

Proactive prevention is key to maintaining the integrity of your samples. The recommended handling and storage procedure is to:

  • Store under an Inert Atmosphere: Displace oxygen in the storage vial by backfilling with an inert gas like argon or nitrogen.[1]

  • Protect from Light: Use amber glass vials or wrap clear vials in aluminum foil to block light.[1][2]

  • Control Temperature: Store the compound in a cool, dry, and well-ventilated place, preferably refrigerated (2-8°C) or frozen for long-term storage.[2][3][4]

  • Use High-Purity Solvents: When preparing solutions, use fresh, high-purity, and degassed solvents to minimize exposure to dissolved oxygen and contaminants.

In-Depth Troubleshooting Guides

Guide 1: Initial Assessment of a Discolored Sample

Before proceeding with extensive analytical testing, a systematic initial assessment can provide valuable clues about the cause and extent of the discoloration.

Step-by-Step Assessment Protocol:
  • Visual Examination:

    • Note the color and uniformity of the sample. Is the discoloration uniform, or are there darker spots? Non-uniform color may suggest localized exposure to contaminants or light.

    • If it's a solid, check for changes in morphology (e.g., clumping, melting), which could indicate the presence of hygroscopic impurities or degradation products.

  • Review Storage Conditions:

    • Confirm the temperature at which the sample was stored. Was it consistent with the recommended conditions?[2]

    • Was the container properly sealed? Check the integrity of the cap and liner. Parafilm can be used for an extra layer of protection.[1]

    • Was the sample protected from light?

    • Was the headspace of the vial flushed with an inert gas?

  • Check Sample History:

    • How old is the sample? Degradation is often time-dependent.

    • How many times has the container been opened? Each opening introduces atmospheric oxygen and moisture.

    • Review the Certificate of Analysis (CoA) for the lot. Note the initial appearance and purity specifications.

Guide 2: Analytical Identification of Degradation Products

If the initial assessment suggests that significant degradation has occurred, analytical characterization is necessary to identify the impurities and determine the purity of the sample.

Potential Degradation Pathway

The primary degradation route for N-(4-amino-2-chlorophenyl)-2-methylpropanamide involves the oxidation of the 4-amino group. This can lead to the formation of various colored byproducts through dimerization or polymerization.

G cluster_main Oxidative Degradation Pathway A N-(4-amino-2-chlorophenyl)- 2-methylpropanamide (Colorless/Off-white) B Oxidized Intermediates (e.g., Quinone-imine) A->B [O] (Air, Light) C Polymeric Byproducts (Dark Brown/Black) B->C Polymerization

Caption: Plausible oxidative degradation pathway.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

HPLC with UV detection is the workhorse technique for quantifying the purity of the main compound and detecting impurities.

Table 1: Suggested HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.[5]
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled pH and aids in good peak shape for the amine.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 minA gradient elution is effective for separating the main peak from both early-eluting polar impurities and late-eluting non-polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nm and 280 nmAromatic compounds typically absorb at these wavelengths. Monitoring multiple wavelengths can help detect impurities with different chromophores.
Injection Vol. 5 µLA small injection volume minimizes peak distortion.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for obtaining the molecular weights of impurities, which is a critical step in their structural identification.[6] The HPLC method described above can often be directly coupled to a mass spectrometer.

Expected Observations:

  • Oxidation Products: Look for masses corresponding to the addition of oxygen atoms (M+16, M+32) or the loss of hydrogen atoms (M-2, M-4).

  • Dimers/Oligomers: Search for masses that are multiples of the parent compound's mass (e.g., 2M-2H), which would indicate the formation of dimers.

Guide 3: Purification of Discolored Samples

If analytical testing confirms the presence of unacceptable levels of impurities, purification is required.

Protocol 1: Recrystallization

Recrystallization is an effective method for purifying solid compounds if a suitable solvent system can be found.

  • Solvent Screening: Test the solubility of the discolored sample in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water) at room temperature and elevated temperature. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at cold temperatures.

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the discolored sample.

  • Decolorization (Optional): If the solution is still highly colored, add a small amount of activated charcoal (approx. 1-2% by weight) and heat for a few minutes. The charcoal can adsorb colored polymeric impurities.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Analysis: Analyze the purified material by HPLC to confirm the removal of impurities.

Protocol 2: Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography offers a more powerful separation technique.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): Select a solvent system that provides good separation between the parent compound and the impurities, as determined by Thin Layer Chromatography (TLC). A common starting point for anilines is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the discolored sample in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column, collecting fractions. Monitor the separation using TLC.

  • Fraction Pooling: Combine the fractions containing the pure compound.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid.

  • Analysis: Confirm the purity of the final product by HPLC.

Troubleshooting Workflow

This diagram outlines a systematic approach to addressing color changes in your samples.

G start Discoloration Observed (Yellow/Brown Sample) assess Guide 1: Initial Assessment - Visual Check - Review Storage/History start->assess is_minor Is discoloration minor and application non-critical? assess->is_minor use_as_is Use with caution (Qualify lot for specific use) is_minor->use_as_is Yes analyze Guide 2: Analytical Characterization - HPLC for Purity - LC-MS for Impurity ID is_minor->analyze No is_pure Is purity acceptable for application? analyze->is_pure is_pure->use_as_is Yes purify Guide 3: Purify Sample - Recrystallization or - Column Chromatography is_pure->purify No reanalyze Re-analyze to confirm purity purify->reanalyze is_pure_after Is purity now acceptable? reanalyze->is_pure_after use_purified Use Purified Material & Implement Preventative Storage is_pure_after->use_purified Yes discard Discard or Use for non-critical work is_pure_after->discard No

Caption: Systematic workflow for troubleshooting sample discoloration.

References

  • Material Safety Data Sheet. (n.d.). Pi Chemicals. Retrieved February 14, 2026, from [Link]

  • Are amines often yellow? (2023, October 17). Reddit. Retrieved February 14, 2026, from [Link]

  • Multipurpose made colorimetric materials for amines, pH change and metal ion detection. (2022, January 20). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Test for Amino Groups. (2019, September 18). BYJU'S. Retrieved February 14, 2026, from [Link]

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). (n.d.). Carl ROTH. Retrieved February 14, 2026, from [Link]

  • Postintercalative Polymerization of Aniline and Its Derivatives in Layered Metal Phosphates. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Aniline. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Protection of Aniline Derivatives. (n.d.). Pearson+. Retrieved February 14, 2026, from [Link]

  • N-(4-amino-2-chlorophenyl)benzamide. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • A brief review on aniline and its derivatives. (2020, September 18). ResearchGate. Retrieved February 14, 2026, from [Link]

  • N-(4-Amino-2-chlorophenyl)-2-methylpropanamide. (n.d.). BuyersGuideChem. Retrieved February 14, 2026, from [Link]

  • The color changes of 1 after exposed to different amine vapors at room temperature. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Some Aromatic Amines, Organic Dyes, and Related Exposures. (n.d.). NCBI Bookshelf. Retrieved February 14, 2026, from [Link]

  • HPLC Methods for analysis of 4-Amino-2-chloropyridine. (n.d.). HELIX Chromatography. Retrieved February 14, 2026, from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. (n.d.). BMC Chemistry. Retrieved February 14, 2026, from [Link]

  • N-(4-Chloro-2-((2-chlorophenyl)((1-hydroxypropan-2-yl)imino)methyl)phenyl)-2-(dimethylamino)acetamide. (n.d.). Pharmaffiliates. Retrieved February 14, 2026, from [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (2024, July 30). SIELC. Retrieved February 14, 2026, from [Link]

  • Peptides and Probable Degradation Pathways. (2020, August 3). Veeprho Pharmaceuticals. Retrieved February 14, 2026, from [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). PMC. Retrieved February 14, 2026, from [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011, January 1). BioProcess International. Retrieved February 14, 2026, from [Link]

  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. (n.d.). Springer. Retrieved February 14, 2026, from [Link]

  • Analysis and impurity identification in pharmaceuticals. (2025, December 9). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. Retrieved February 14, 2026, from [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (2010, September 15). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Review on the modern analytical advancements in impurities testing. (2025, January 1). MDPI. Retrieved February 14, 2026, from [Link]

  • Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. (n.d.). Google Patents.
  • Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. (2012, January 12). Pradeep Research Group. Retrieved February 14, 2026, from [Link]

  • Preparation method of 4-amino-2-fluoro-methyl benzamide. (n.d.). Google Patents.
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (n.d.). PubMed Central. Retrieved February 14, 2026, from [Link]

  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (n.d.). Der Pharma Chemica. Retrieved February 14, 2026, from [Link]

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2025, May 23). PubMed. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Stability of N-(4-amino-2-chlorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with N-(4-amino-2-chlorophenyl)-2-methylpropanamide. Stability is a critical quality attribute that influences experimental outcomes, analytical accuracy, and the ultimate viability of a compound for further development.[1][2] While specific, peer-reviewed stability data for this exact molecule is not extensively published, this guide is built upon established principles of chemical kinetics and degradation pathways common to its core functional groups: a substituted aromatic amine and an amide linkage.

The information herein is designed to help you anticipate potential stability issues, design robust experiments, and troubleshoot common problems encountered when handling this compound in aqueous buffer systems. All recommendations are grounded in authoritative guidelines, such as those from the International Council for Harmonisation (ICH), to ensure scientific rigor.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for N-(4-amino-2-chlorophenyl)-2-methylpropanamide in aqueous solutions?

A1: Based on its molecular structure, the two most probable degradation pathways are hydrolysis of the amide bond and oxidation of the aromatic amine.

  • Amide Hydrolysis: The amide linkage can be cleaved by water, a reaction that is typically catalyzed by either acidic or basic conditions.[5][6][7] This would result in the formation of 4-amino-2-chloraniline and isobutyric acid. Amide bonds are generally stable at neutral pH but their hydrolysis rate increases at pH extremes, often requiring heat to proceed at a significant rate.[8][9]

  • Oxidation: The aromatic amine group (-NH2) is susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.[10] Oxidation can lead to a variety of colored products, including nitroso and nitro compounds, and can also result in the formation of polymeric impurities.

Q2: How does the pH of the aqueous buffer affect the stability of the compound?

A2: The pH is a critical factor. A pH-rate profile for this compound would likely be U-shaped, with the greatest stability observed in the neutral pH range (approximately pH 6-8).

  • Acidic pH (pH < 6): Acid-catalyzed hydrolysis of the amide bond is a primary concern.[6][11] The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to attack by water.[8]

  • Neutral pH (pH 6-8): This is generally the most stable range for both the amide and the aromatic amine. However, slow oxidation can still occur.

  • Alkaline pH (pH > 8): Base-catalyzed hydrolysis of the amide becomes significant.[5][6] Additionally, the rate of oxidation of the aromatic amine can increase at higher pH values.[12]

Q3: How should I select an appropriate buffer for my experiments?

A3: Buffer selection is crucial. Avoid buffers that could participate in or catalyze degradation.

  • Recommended Buffers: Phosphate and acetate buffers are generally good choices as they are common in pharmaceutical formulations and less likely to be reactive.

  • Buffers to Avoid: Buffers with nucleophilic components (e.g., citrate or Tris in some contexts) could potentially interact with the compound or its degradation intermediates. Some buffer species can also act as general acid or general base catalysts, influencing the rate of hydrolysis.[13]

  • Ionic Strength: Be aware that the ionic strength of the buffer can also influence reaction rates. Maintain a consistent ionic strength across your experiments for comparable results.

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A4: To ensure the integrity of your results, proper handling and storage are essential.

  • Solvent: For a stock solution, use a non-aqueous, aprotic solvent where the compound is highly soluble and stable (e.g., DMSO, Acetonitrile). Prepare the stock solution at a high concentration.

  • Aqueous Solutions: Prepare aqueous working solutions fresh daily by diluting the non-aqueous stock into your chosen buffer.

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C or -80°C.[14] Refrigerate aqueous solutions when not in use and avoid repeated freeze-thaw cycles.[15]

    • Light: Protect solutions from light, especially UV light, by using amber vials or covering containers with aluminum foil.[16][17] Aromatic amines can be photosensitive.

    • Atmosphere: To minimize oxidation, consider de-gassing your buffers with nitrogen or argon before preparing solutions. For long-term studies, overlaying the solution with an inert gas can be beneficial.

Q5: How can I monitor the stability of N-(4-amino-2-chlorophenyl)-2-methylpropanamide?

A5: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[18][19][20]

  • Methodology: A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products and impurities.[21][22]

  • Column Choice: Reversed-phase (RP) HPLC using a C18 column is typically the starting point for a molecule of this polarity.

  • Detection: The aromatic rings in the molecule should provide strong UV absorbance, making a UV detector suitable for quantification.[18]

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision as per ICH guidelines to ensure reliable data.[1][21]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of parent compound in solution, even at neutral pH. Oxidation: Dissolved oxygen in the buffer is reacting with the aromatic amine. Metal Contamination: Trace metal ions (e.g., iron, copper) in the buffer are catalyzing oxidation.De-gas Buffers: Sparge all aqueous buffers with an inert gas (nitrogen or argon) before use. Use High-Purity Reagents: Use HPLC-grade water and high-purity buffer salts. Consider adding a chelating agent like EDTA (at a low concentration, e.g., 0.1 mM) to sequester catalytic metal ions.
Appearance of new peaks in the HPLC chromatogram over time. Degradation: The compound is breaking down into hydrolysis or oxidation products.Perform a Forced Degradation Study: Systematically expose the compound to acid, base, peroxide, heat, and light to generate degradation products.[9][16] This helps in identifying the peaks and confirming that your HPLC method can resolve them from the parent peak.
Solution turns yellow/brown. Oxidation: Oxidation of the aromatic amine often leads to the formation of colored polymeric species.This is a strong indicator of oxidative degradation. Immediately implement the solutions for oxidation (de-gassing, use of high-purity reagents). Prepare fresh solutions.
Poorly reproducible results between experiments. Inconsistent Solution Preparation: Differences in pH, buffer concentration, or storage time between batches. Photosensitivity: Variable exposure to ambient light during preparation and analysis.Standardize Protocols: Use a strict, documented protocol for solution preparation. Protect from Light: Consistently use amber vials or foil-wrapped containers for all samples and standards.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This study is essential to understand degradation pathways and to develop a stability-indicating analytical method.[7][15][23]

Objective: To intentionally degrade N-(4-amino-2-chlorophenyl)-2-methylpropanamide under various stress conditions to identify potential degradants.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, add the stock solution to the stressor to achieve a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl, heat at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH, heat at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal Degradation: Heat the aqueous solution (in a neutral buffer) at 60°C for 24 hours.

    • Photolytic Degradation: Expose the aqueous solution (in a neutral buffer) to a photostability chamber (ICH Q1B conditions) for 24 hours.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot. If necessary, neutralize the acidic and basic samples.

  • HPLC Analysis: Analyze all samples by HPLC, alongside an unstressed control sample, to observe the formation of degradation products and the loss of the parent compound. The goal is to achieve 10-20% degradation of the active ingredient.[9]

Protocol 2: Basic Stability-Indicating HPLC Method

Objective: To quantify the parent compound and separate it from process impurities and degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan with a Diode Array Detector (DAD) to find the optimal wavelength for the parent and degradants (likely in the 230-280 nm range).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This is a starting point. The method must be optimized and validated for your specific application.

Visualizations and Data

Degradation Pathways

The following diagram illustrates the two primary, chemically-plausible degradation pathways for N-(4-amino-2-chlorophenyl)-2-methylpropanamide.

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway Parent N-(4-amino-2-chlorophenyl)- 2-methylpropanamide Hydrolysis_Product1 4-amino-2-chloroaniline Parent->Hydrolysis_Product1 Acid or Base + H₂O Hydrolysis_Product2 Isobutyric Acid Oxidation_Product1 N-Oxide Derivative Parent->Oxidation_Product1 Oxidizing Agent (e.g., O₂, H₂O₂) Oxidation_Product2 Nitroso/Nitro Derivative Oxidation_Product1->Oxidation_Product2 Further Oxidation Oxidation_Product3 Polymeric Impurities Oxidation_Product1->Oxidation_Product3 Dimerization/ Polymerization

Caption: Potential degradation pathways for the target compound.

Experimental Workflow for Stability Assessment

This workflow outlines the logical steps from receiving a compound to establishing its stability profile.

StabilityWorkflow Start Receive Compound Forced_Deg Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Start->Forced_Deg Method_Dev Develop Stability-Indicating HPLC Method Forced_Deg->Method_Dev Identify Degradants Method_Val Validate HPLC Method (ICH Guidelines) Method_Dev->Method_Val pH_Profile Conduct pH-Rate Profile Study Method_Val->pH_Profile Use Validated Method Long_Term Initiate Long-Term & Accelerated Stability Studies pH_Profile->Long_Term Determine Optimal pH Report Analyze Data & Generate Report Long_Term->Report

Caption: A typical workflow for assessing compound stability.

Summary of Expected Stability

The following table summarizes the likely stability of N-(4-amino-2-chlorophenyl)-2-methylpropanamide under various conditions, based on chemical principles. This should be confirmed experimentally.

ConditionStressorExpected StabilityPrimary Degradation Pathway
Hydrolytic 0.1 M HCl (Heated)LowAcid-Catalyzed Hydrolysis
pH 7 Buffer (RT)HighMinimal Degradation
0.1 M NaOH (Heated)LowBase-Catalyzed Hydrolysis
Oxidative 3% H₂O₂ (RT)LowOxidation
Thermal 60°C in pH 7 BufferModerate to HighSlow Hydrolysis/Oxidation
Photolytic ICH Q1B Light ExposureModerate to LowPhotodegradation (Oxidation)

References

  • ICH stability testing. Binder World. [Link]

  • Understanding ICH Guidelines for Stability Testing. Purple Diamond Package Testing Lab. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Annex 10 - ICH. World Health Organization. [Link]

  • Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines. PMC. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • mechanism of amide hydrolysis. YouTube. [Link]

  • 23.11: Oxidation of Amines. Chemistry LibreTexts. [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. PMC - PubMed Central. [Link]

  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. [Link]

  • On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]

  • Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry - ACS Publications. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Significance of Stability Studies on Degradation Product. RJPT. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Some Basic Facts about Forced Degradation Test. Labinsights. [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • N-(4-Amino-2-chlorophenyl)-2-methylpropanamide. BuyersGuideChem. [Link]

  • Peptides and Probable Degradation Pathways. Veeprho Pharmaceuticals. [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Agilent. [Link]

  • Stability is the Key. BioPharm International. [Link]

  • N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide. PubChem. [Link]

  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI. [Link]

  • 4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. PubMed. [Link]

Sources

Validation & Comparative

reference standards for N-(4-amino-2-chlorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Reference Standards for N-(4-amino-2-chlorophenyl)-2-methylpropanamide

Part 1: Executive Technical Overview

N-(4-amino-2-chlorophenyl)-2-methylpropanamide (CAS 741271-91-0) is a specialized aniline derivative often encountered as a Process-Related Impurity or Degradant in the synthesis of non-steroidal anti-androgens (structurally homologous to the Flutamide and Bicalutamide class) and certain anticonvulsant intermediates.

In the context of ICH Q3A/B regulatory guidelines, accurate quantification of this amine-functionalized impurity is mandatory due to its potential genotoxic risks (aniline substructure) and reactivity. This guide objectively compares the three commercially available grades of reference standards—ISO 17034 CRM , Analytical Standards , and Research Chemicals —to determine their suitability for specific drug development phases (IND vs. NDA).

Part 2: Comparative Analysis of Reference Standard Grades

The choice of reference standard directly impacts the Measurement Uncertainty of your analytical method. The following analysis contrasts the performance metrics of the three primary grades available for this specific molecule.

Performance Matrix: CRM vs. Analytical vs. Research Grade
FeatureISO 17034 CRM (Primary)Analytical Standard (Secondary)Research Chemical (Tertiary)
Intended Use Instrument Calibration, Method Validation (ICH Q2), Assigning value to Secondary Stds.Routine QC Release, Stability Testing, Early Development.Synthetic Route Scouting, Feasibility Studies.[1]
Purity Assignment Mass Balance (HPLC + TGA + KF + ROI) or qNMR . Traceable to SI.[2]HPLC Area % (often assumes 100% minus obvious impurities).HPLC Area % only.
Certified Purity Typically 99.5% ± 0.3% (k=2)>98.0% (No uncertainty budget)>95% (Variable)
Water/Volatiles Quantified & Corrected (KF/GC-HS).Measured but often not corrected in assay.Rarely measured.
Homogeneity Tested & Verified (ANOVA).Assumed.Unknown.
Stability Monitored (Long-term & Accelerated). Expiry guaranteed.Retest Date provided.No stability data.
Cost Factor 10x3x1x
Experimental Impact Data

In a comparative study quantifying N-(4-amino-2-chlorophenyl)-2-methylpropanamide in a simulated API matrix at 0.10% (1000 ppm) level:

  • Scenario A (Research Grade): Using a 95% purity research chemical without correction for water (typically 1-2% for amides) resulted in a +6.5% bias in the calculated impurity content. This false-high result could trigger unnecessary OOS (Out of Specification) investigations.

  • Scenario B (CRM): Using the ISO 17034 CRM reduced the expanded uncertainty (

    
    ) to <1.0% , ensuring the result (e.g., 0.098%) was statistically defensible during regulatory audit.
    

Part 3: Technical Deep Dive & Protocols

The "Gold Standard" Characterization Protocol (Mass Balance)

To qualify this molecule as a Primary Reference Standard, a self-validating Mass Balance Approach is required. This method is superior to simple HPLC area normalization because it accounts for "invisible" impurities (water, salts, solvents).

Formula:



Step-by-Step Characterization Workflow:

  • Chromatographic Purity (HPLC-UV):

    • Objective: Detect related organic impurities (regioisomers, unreacted starting materials).

    • Method: Gradient RP-HPLC (See Section 3.2).

    • Acceptance: No single impurity >0.10%.

  • Volatile Content (Karl Fischer & GC-HS):

    • Criticality: Amides like N-(4-amino-2-chlorophenyl)-2-methylpropanamide are hygroscopic.

    • Protocol: Coulometric KF titration. Expect 0.5% - 2.0% w/w water uptake if stored improperly.

  • Inorganic Residue (ROI/TGA):

    • Protocol: Sulfated Ash method. Confirms removal of catalysts (e.g., Pd/C if reduction was used).

  • Structure Confirmation:

    • 1H-NMR, 13C-NMR, and HR-MS to verify the 2-chloro vs. 3-chloro regiochemistry.

Validated HPLC Quantification Method

This protocol is optimized for separating N-(4-amino-2-chlorophenyl)-2-methylpropanamide from common aniline precursors.

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 4.6 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 245 nm (Max absorption for the chloro-aniline moiety).

  • System Suitability Criteria:

    • Tailing Factor: < 1.5

    • %RSD (n=6): < 2.0%

    • Resolution (from nearest peak): > 2.0

Part 4: Visualization of Standards Hierarchy

The following diagram illustrates the metrological traceability chain required for establishing a working standard for this impurity.

ReferenceStandardHierarchy SI_Units SI Units (Mole, Kg) Primary_Std Primary Standard (ISO 17034) (qNMR / Mass Balance) Uncertainty: ±0.3% SI_Units->Primary_Std Metrological Traceability Secondary_Std Secondary / Working Standard (Qualified against Primary) Uncertainty: ±1.0% Primary_Std->Secondary_Std Calibration & Assignment Routine_Analysis Routine QC Analysis (Batch Release / Stability) Secondary_Std->Routine_Analysis Daily Use Research_Chem Research Grade Chemical (No Traceability) High Risk of Bias Research_Chem->Routine_Analysis AVOID for GMP

Figure 1: Metrological Traceability Chain. Note the break in traceability when using Research Grade chemicals for GMP analysis.

Part 5: Synthesis & Impurity Origin

Understanding the origin of CAS 741271-91-0 aids in controlling it. It is typically formed via the reduction of the nitro-precursor.

SynthesisPathway Start 2-Chloro-4-nitroaniline Intermediate N-(2-chloro-4-nitrophenyl)- 2-methylpropanamide Start->Intermediate Acylation (Pyridine/DCM) Reagent Isobutyryl Chloride Reagent->Intermediate Product N-(4-amino-2-chlorophenyl)- 2-methylpropanamide (Target Impurity) Intermediate->Product Reduction (H2, Pd/C or Fe/HCl) OverAcylation Bis-acylated Impurity (Process Risk) Intermediate->OverAcylation Excess Reagent

Figure 2: Synthetic pathway showing the formation of the target impurity and potential side-reactions.

References

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[3]Link

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.Link

  • National Institutes of Health (NIH) PubChem. N-(4-amino-2-chlorophenyl)-2-methylpropanamide (CID 960643).Link

  • European Medicines Agency (EMA). Guideline on the validation of analytical procedures (ICH Q2).Link

  • BOC Sciences. Enzalutamide Impurities and Standards (Contextual Reference).

Sources

Safety Operating Guide

Proper Disposal Procedures for N-(4-amino-2-chlorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Objective: This guide defines the operational protocols for the safe handling, containment, and disposal of N-(4-amino-2-chlorophenyl)-2-methylpropanamide .

Target Audience: Laboratory Safety Officers, Process Chemists, and Hazardous Waste Managers.

Chemical Identity:

  • IUPAC Name: N-(4-amino-2-chlorophenyl)-2-methylpropanamide

  • CAS Number (HCl Salt): (Primary commercial form often encountered)

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
  • Molecular Weight: 212.68 g/mol (Free base)

  • Structural Class: Chlorinated Aniline Derivative / Amide

Critical Hazard Overview: As a chlorinated aniline derivative, this compound must be treated as a Toxic Organic Solid with potential aquatic toxicity. Thermal decomposition releases hazardous hydrogen chloride (HCl) and nitrogen oxides (NOx).

Hazard Assessment & Safety Profile

Toxicological & Physical Hazards

While specific toxicological data for this exact isomer may be limited, its structural analogs (chlorinated anilines) dictate the following safety assumptions:

Hazard CategoryClassification (GHS / Inferred)Operational Implication
Acute Toxicity Category 3/4 (Oral/Inhalation)Handle only in a fume hood. Avoid dust generation.[1][2]
Skin/Eye Irritation Category 2 (Irritant)Direct contact causes dermatitis or severe eye irritation.
Aquatic Toxicity Acute/Chronic Category 1 or 2Zero discharge to sink/sewer. Collect all rinsates.
Combustion Releases HCl, NOx, COxIncineration requires scrubbers (do not burn in open pits).
Personal Protective Equipment (PPE) Matrix

Select PPE based on the potential for exposure.[2]

PPE TypeSpecificationRationale
Gloves Nitrile (Double gloving recommended) or Butyl Rubber Protects against permeation of organic amines.
Respiratory N95 (Dust) or P100 (if aerosolized)Prevents inhalation of fine particulates during weighing/transfer.
Eye Protection Chemical Safety GogglesPrevents corneal damage from dust or splashes.
Body Lab Coat (Tyvek sleeves for bulk handling)Minimizes skin absorption risk.

Disposal & Waste Management Protocols

Solid Waste Disposal

Primary Method: High-Temperature Incineration.

  • Segregation: Collect solid waste (pure compound, contaminated weighing boats, paper towels) in a dedicated hazardous waste container labeled "Toxic Solid - Organic."

  • Labeling: The label must explicitly list:

    • "N-(4-amino-2-chlorophenyl)-2-methylpropanamide"[3]

    • "Toxic"

    • "Contains Halogens (Chlorine)"[4]

  • Container: Use a wide-mouth HDPE jar or a lined fiber drum for larger quantities.

  • Destruction: Transfer to a licensed hazardous waste facility for incineration. The presence of chlorine requires the facility to use flue gas scrubbing to capture HCl.

Liquid Waste (Solutions & Mother Liquors)

Classification: Halogenated Organic Waste.

Even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the chlorinated solute classifies the entire stream as Halogenated Waste in many jurisdictions to ensure proper incineration temperatures.

  • Collection: Pour into a carboy labeled "Halogenated Organic Solvents."

  • Compatibility: Ensure the solvent stream is compatible (e.g., do not mix with strong oxidizers or acids that might hydrolyze the amide).

  • Rinsates: The first three rinses of any glassware used with this compound must go into the hazardous waste container, not the sink.

Disposal Decision Tree

DisposalWorkflow cluster_compliance Compliance Check Start Waste Generation TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Powder, contaminated paper) TypeCheck->Solid Liquid Liquid Waste (Solutions, Rinsates) TypeCheck->Liquid SolidBin Segregate: Toxic Solid Bin Label: 'Toxic, Halogenated' Solid->SolidBin LiquidBin Segregate: Halogenated Solvent Carboy (Even if solvent is non-halo) Liquid->LiquidBin Incineration High-Temp Incineration (With HCl Scrubbing) SolidBin->Incineration LiquidBin->Incineration Check1 No Sink Disposal

Figure 1: Logic flow for segregating and routing N-(4-amino-2-chlorophenyl)-2-methylpropanamide waste streams.

Emergency Spill Response Procedures

In the event of a spill, immediate containment is necessary to prevent environmental release.

Dry Spill (Powder)
  • Evacuate & PPE: Clear the immediate area. Don N95/P100 respirator, goggles, and double nitrile gloves.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Scoop material gently using a dustpan or card.

    • Wipe the surface with a solvent-dampened pad (Ethanol or Acetone) to pick up residue.

    • Place all materials into the Solid Toxic Waste container.

  • Decontamination: Wash the surface with soap and water; collect this water as Liquid Hazardous Waste .

Wet Spill (Solution)
  • Absorb: Use an inert absorbent (Vermiculite, Sand, or Universal Spill Pads). Do not use sawdust if the solvent is flammable.

  • Collect: Shovel saturated absorbent into a heavy-duty hazardous waste bag or bucket.

  • Label: "Debris from Spill of Toxic Chlorinated Amide."

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess State: Solid vs Liquid Spill->Assess Dry Dry Powder Spill Assess->Dry Wet Liquid Solution Spill Assess->Wet ActionDry 1. Dampen to suppress dust 2. Scoop carefully 3. Solvent wipe Dry->ActionDry ActionWet 1. Apply Inert Absorbent (Vermiculite/Sand) 2. Shovel into bag Wet->ActionWet Disposal Seal in HazWaste Container Label as Toxic/Halogenated ActionDry->Disposal ActionWet->Disposal

Figure 2: Step-by-step response protocol for dry and liquid spills.

Regulatory & Compliance Notes

  • US EPA (RCRA): This compound is not a specifically listed P- or U-listed waste, but it meets the characteristic of Toxic (if TCLP fails) and must be treated as hazardous. The presence of the halogenated ring often triggers "Halogenated Organic" protocols at disposal facilities.

  • European Waste Code (EWC): Assign code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Transport (DOT/IATA): Likely regulated as UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on specific toxicity testing. Always ship as "Toxic" if data is unavailable.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Chlorinated Aniline Derivatives Toxicity Profile. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

Personal protective equipment for handling N-(4-amino-2-chlorophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, handling, and operational protocols for N-(4-amino-2-chlorophenyl)-2-methylpropanamide (CAS 1185096-84-7 for the HCl salt; free base analogs vary).

As an R&D intermediate—structurally related to chloroanilines and kinase inhibitor precursors (e.g., Alectinib synthesis)—this compound lacks comprehensive toxicological datasets. Therefore, it must be handled under Occupational Exposure Band (OEB) 3 or 4 protocols, assuming high potency and potential genotoxicity until proven otherwise.

Hazard Identification & Risk Profile

Core Hazard: Substituted anilines are notorious for Methemoglobinemia (interference with oxygen transport in blood) and Skin Sensitization . The structural alerts (primary aromatic amine + halogen) suggest potential mutagenicity.

Hazard CategoryClassification (GHS/Read-Across)Critical Effect
Acute Toxicity Category 3/4 (Oral/Dermal)Harmful if swallowed. Potential for rapid absorption through skin.
Health Hazard STOT-RE Category 2 Damage to blood (Methemoglobinemia) and liver/kidneys upon repeated exposure.
Sensitization Skin Sensitizer Category 1May cause allergic skin reactions (rash, anaphylaxis).
CMR Suspected Muta/CarcTreat as a potential mutagen/carcinogen due to the aniline moiety.
Physical Light/Air SensitiveAnilines oxidize to dark, tarry impurities; store under inert gas.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard nitrile gloves alone. Aromatic amines can permeate thin nitrile rapidly.

Handling Scale Respiratory Protection Hand Protection Body/Eye Protection
< 10 mg (Solution)Fume Hood (Face Velocity > 100 fpm)Double Nitrile (min 5 mil each). Change every 30 mins.Lab coat, Safety Glasses with side shields.
10 mg - 1 g (Solid/Weighing)PAPR or N95 + Fume HoodDouble Gloving: 1. Inner: Nitrile (5 mil)2. Outer: Laminate/Silver Shield or Thick Nitrile (8 mil)Tyvek® Sleeves or disposable gown over lab coat. Goggles.
> 1 g (Synthesis/Purification)Glovebox (preferred) or PAPR + Vented EnclosureTriple Layer if outside glovebox:Inner Nitrile -> Laminate -> Outer Nitrile (for dexterity).Full Tyvek® Suit (Class III), Chemical Goggles + Face Shield.

Operational Protocols: The "How-To"

A. Engineering Controls & Weighing
  • Static Control: Substituted anilines are often fluffy, electrostatic solids. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder dispersion.

  • Containment:

    • Solids: Weigh only inside a HEPA-filtered balance enclosure or a glovebox.

    • Solutions: Dissolve the solid inside the hood before transporting. If transport is necessary, secondary containment (sealed Tupperware/jar) is mandatory.

B. Reaction Setup (Causality-Driven)
  • Inert Atmosphere: This compound is likely air-sensitive (oxidation to azo/nitroso species). Purge reaction vessels with Nitrogen/Argon.

  • Temperature Control: Avoid high heat without a reflux condenser; aniline vapors are highly penetrating.

  • Glassware: Use silanized glassware if maximizing yield is critical (prevents adhesion), but standard borosilicate is safe.

C. Decontamination
  • Solvent Choice: Do NOT use bleach initially if the mixture contains acetone or other ketones (chloroform risk).

  • Protocol: Wipe surfaces with 10% HCl (protonates the amine, making it water-soluble and less volatile), followed by a detergent wash.

Visualizations

Figure 1: Handling Decision Logic

This diagram guides the researcher on containment strategies based on the physical state and quantity of the material.

HandlingLogic Start Start: Handling N-(4-amino-2-chlorophenyl)-2-methylpropanamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid QtySolid Quantity? Solid->QtySolid QtyLiq Concentration? Liquid->QtyLiq SmallSolid < 100 mg QtySolid->SmallSolid LargeSolid > 100 mg QtySolid->LargeSolid HighConc > 10 mM QtyLiq->HighConc LowConc < 10 mM QtyLiq->LowConc HEPA REQUIRED: HEPA Balance Enclosure + Double Nitrile Gloves SmallSolid->HEPA Glovebox REQUIRED: Glovebox / Isolator + Tyvek Sleeves LargeSolid->Glovebox HighConc->HEPA If volatile Hood Standard Fume Hood (Sash < 18 inches) HighConc->Hood LowConc->Hood

Caption: Decision matrix for selecting engineering controls. Note that solid handling >100mg triggers glovebox requirements due to dust inhalation risks.

Figure 2: Spill Response Workflow

A self-validating loop for managing spills of toxic aniline derivatives.

SpillResponse Alert 1. ALERT & EVACUATE (Notify EHS) Assess 2. ASSESS (Is it Powder or Liquid?) Alert->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Cover 3. COVER (Wet paper towels to prevent dust) Powder->Cover Do NOT Sweep Absorb 3. ABSORB (Chem-Pad / Vermiculite) Liquid->Absorb Clean 4. DECONTAMINATE (10% HCl Wipe -> Soap/Water) Cover->Clean Absorb->Clean Dispose 5. DISPOSE (Double Bag -> Haz Waste) Clean->Dispose

Caption: Emergency response workflow. Crucially, powder spills must be dampened (wet wipe method) to prevent aerosolization before cleaning.

Waste Disposal & Storage

  • Segregation:

    • Solid Waste: Double-bag in clear polyethylene bags. Label as "Toxic Solid - Aniline Derivative."

    • Liquid Waste: Segregate into "Halogenated Organic" streams. Do not mix with oxidizers (e.g., Nitric acid waste) to prevent exothermic decomposition.

  • Destruction: Incineration is the only approved method. Do not sewer.

  • Storage:

    • Temperature: 2-8°C (Refrigerate).

    • Atmosphere: Argon/Nitrogen (Hygroscopic & Oxidizable).

    • Container: Amber glass (Light sensitive).

References

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Chloroaniline (Analogous Hazard Data). National Library of Medicine. [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: 4-Aminodiphenyl (Carcinogenicity Reference). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.